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molecular formula C12H35NO3Si4 B1586329 3-Aminopropyltris(trimethylsiloxy)silane CAS No. 25357-81-7

3-Aminopropyltris(trimethylsiloxy)silane

Cat. No. B1586329
M. Wt: 353.75 g/mol
InChI Key: KCJAIHQXOQUWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162391

Procedure details

In 200 ml of ethyl ether was dissolved 36.6 g of the 3-[tris(trimethylsiloxy)silyl]propylamine obtained above, and the solution was added with 9.5 g of pyridine. The mixture was cooled in ice bath to 0°-5° C. Separately, 12.6 g of methacryloyl chloride was dissolved in 30 ml of ethyl ether. The methacryloyl chloride solution was placed in a separating funnel and dropped therefrom to the above mixture over about one hour. The mixture was continuously stirred for 16 hours. After the stirring, 200 ml of water was added to the reaction mixture, and the resulting mixture was stirred and the supernatant was separated. The supernatant was combined with the extract from the bottom layer with ethyl ether, and then ethyl ether was removed by heating. The residue was distilled in vacuo to give 36.6 g of a distillate at 165° C./2 mmHg.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
36.6 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:20])([CH3:19])[O:3][Si:4]([O:14][Si:15]([CH3:18])([CH3:17])[CH3:16])([O:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][CH2:6][CH2:7][NH2:8].N1C=CC=CC=1.[C:27](Cl)(=[O:31])[C:28]([CH3:30])=[CH2:29].O>C(OCC)C>[CH3:11][Si:10]([CH3:13])([CH3:12])[O:9][Si:4]([CH2:5][CH2:6][CH2:7][NH:8][C:27](=[O:31])[C:28]([CH3:30])=[CH2:29])([O:3][Si:2]([CH3:19])([CH3:1])[CH3:20])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
36.6 g
Type
reactant
Smiles
C[Si](O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was continuously stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above, and the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice bath to 0°-5° C
ADDITION
Type
ADDITION
Details
dropped
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
CUSTOM
Type
CUSTOM
Details
the supernatant was separated
EXTRACTION
Type
EXTRACTION
Details
extract from the bottom layer with ethyl ether
CUSTOM
Type
CUSTOM
Details
ethyl ether was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to give 36.6 g of a distillate at 165° C./2 mmHg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)CCCNC(C(=C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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